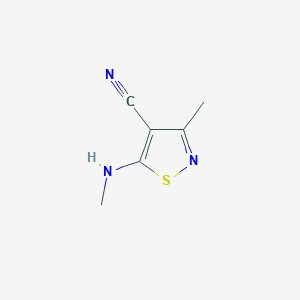

3-Methyl-5-(methylamino)isothiazole-4-carbonitrile

描述

3-Methyl-5-(methylamino)isothiazole-4-carbonitrile (CAS: 88394-37-0) is an isothiazole derivative with the molecular formula C₆H₇N₃S and a molecular weight of 153.2049 g/mol . The compound features a methyl group at position 3, a methylamino group at position 5, and a nitrile group at position 4. Notably, the compound is currently out of stock in commercial catalogs, indicating its specialized use in research settings .

属性

IUPAC Name |

3-methyl-5-(methylamino)-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c1-4-5(3-7)6(8-2)10-9-4/h8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPJRPDAKMCDSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C#N)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427913 | |

| Record name | 3-Methyl-5-(methylamino)-1,2-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88394-37-0 | |

| Record name | 3-Methyl-5-(methylamino)-1,2-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 3-Methyl-5-(methylamino)isothiazole-4-carbonitrile involves several steps. One common synthetic route includes the reaction of 3-methylisothiazole with methylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar steps but are optimized for larger-scale production, ensuring higher yields and purity .

化学反应分析

3-Methyl-5-(methylamino)isothiazole-4-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .

科学研究应用

Anticancer Applications

One of the most notable applications of 3-Methyl-5-(methylamino)isothiazole-4-carbonitrile is in the field of oncology. Research has shown that isothiazole derivatives, including this compound, can act as selective inhibitors of receptor tyrosine kinases (RTKs), which are crucial in the development and progression of various cancers.

Case Studies

- A study detailed in a patent application indicated that isothiazole derivatives could effectively treat hyperproliferative diseases, including various forms of cancer. The specific efficacy of this compound was highlighted as part of a broader class of compounds with similar structures .

Biological Research

In addition to its therapeutic potential, this compound is utilized in biological research settings. Its properties make it suitable for various experimental applications:

Applications in Proteomics

This compound has been marketed for use in proteomics research, where it serves as a tool for studying protein interactions and functions within cellular environments .

Chemical Synthesis

The compound also plays a role in synthetic organic chemistry:

Synthesis Pathways

- Researchers have explored various synthetic routes to produce isothiazole derivatives efficiently. The synthesis often involves multi-step reactions that incorporate starting materials such as thioamide derivatives and nitriles .

Use as a Building Block

Due to its unique structure, it can serve as a building block for further chemical modifications, leading to the development of new compounds with enhanced biological activities or novel properties.

Summary Table of Applications

作用机制

The mechanism of action of 3-Methyl-5-(methylamino)isothiazole-4-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved may include inhibition of protein synthesis or disruption of cellular processes .

相似化合物的比较

3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile

- Structure : Chlorine at position 3, p-tolyl group at position 4, and nitrile at position 5.

- Synthesis : Prepared via Pd-catalyzed CH arylation of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene (60% yield) .

- Chlorine at position 3 increases electrophilicity, making it more reactive in substitution reactions compared to the methyl group in the target compound.

5-Amino-3-methylisothiazole-4-carbonitrile (CAS: 41808-35-9)

- Structure: Amino group at position 5, methyl at position 3, and nitrile at position 4.

- Physical Properties : Melting point 202°C , molecular weight 139.178 g/mol .

- Key Differences: The absence of a methylamino group reduces hydrogen-bonding capacity compared to the target compound. Higher melting point suggests stronger intermolecular forces (e.g., hydrogen bonding via the amino group).

- Applications : Cited in patents (e.g., WO2013/25733 A1) as a precursor for pharmaceuticals, highlighting the importance of substituent positioning .

Methyl 3-Bromo-5-cyanoisothiazole-4-carboxylate

- Structure : Bromine at position 3, nitrile at position 5, and a carboxylate ester at position 4.

- Synthesis: Achieved in 93% yield via reaction of dithiazoles with methyl cyanoacetate .

- Key Differences :

- The bromine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- The ester group increases solubility in polar solvents, contrasting with the nitrile-dominated hydrophobicity of the target compound.

5-Amino-3-phenyl-isothiazole-4-carbonitrile

5-Methyl-3-(2-pyrimidinylsulfanyl)-4-isothiazolecarbonitrile

- Structure : Methyl at position 5, pyrimidinylsulfanyl at position 3, and nitrile at position 4.

- Molecular Formula : C₉H₆N₄S₂ , molecular weight 234.3 g/mol .

- Key Differences :

- The pyrimidinylsulfanyl group introduces a sulfur-linked heterocycle, which may modulate electronic properties and binding affinity in enzyme inhibition.

Comparative Analysis Table

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., Cl, Br) enhance electrophilicity, favoring cross-coupling reactions . Amino/methylamino groups influence hydrogen-bonding capacity and bioavailability, as seen in antitumor Ru-complexes . Aryl groups (e.g., p-tolyl, phenyl) improve π-π interactions but may reduce solubility .

Synthetic Efficiency: Halogenated derivatives (e.g., 3-Br, 3-Cl) are synthesized with higher yields (60–93%) compared to alkyl/amino-substituted analogs .

Biological Relevance :

- Ruthenium complexes with isothiazole ligands exhibit antitumor activity surpassing cisplatin, emphasizing the role of substituents in metal coordination .

Commercial Viability: Compounds like 5-Amino-3-phenyl-isothiazole-4-carbonitrile are marketed for drug discovery, whereas the target compound remains niche .

生物活性

3-Methyl-5-(methylamino)isothiazole-4-carbonitrile (CAS No. 88394-37-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its versatile biological properties. The presence of the methylamino group and the carbonitrile moiety enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₄S |

| Molecular Weight | 168.23 g/mol |

| CAS Number | 88394-37-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit specific enzymes associated with inflammatory processes, potentially leading to anti-inflammatory effects.

- Protein-Ligand Interactions : The thiazole moiety allows for interactions with protein targets, modulating their function and influencing cellular signaling pathways.

Antimicrobial Properties

Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent .

Anticancer Activity

Studies have reported that thiazole-based compounds possess anticancer properties. The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole ring can enhance cytotoxicity against cancer cell lines. For example, compounds with a similar scaffold demonstrated IC50 values in the nanomolar range against several cancer cell lines .

Case Studies

- Antimicrobial Study : A study evaluating the antimicrobial activity of thiazole derivatives found that modifications at the 5-position significantly increased potency against Gram-positive bacteria. The compound's structure allowed for effective binding to bacterial enzymes, inhibiting their activity.

- Anticancer Research : In vitro studies on thiazole derivatives revealed that certain substitutions led to enhanced apoptosis in cancer cells. The presence of electron-donating groups at specific positions on the thiazole ring correlated with increased cytotoxicity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound | Biological Activity | IC50 (µg/mL) |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Not specified |

| Thiazole derivative A | Antimicrobial | 1.61 ± 1.92 |

| Thiazole derivative B | Anticancer | 1.98 ± 1.22 |

常见问题

Q. What are the established synthetic routes for 3-methyl-5-(methylamino)isothiazole-4-carbonitrile and its derivatives?

The compound is synthesized via cyclization of 3-amino-2-(methylthiocarbamoyl)-3-pyrrolidino-2-propenenitrile with bromine (Br₂) in anhydrous chloroform. The reaction mixture is stirred for 1 hour, washed with NaOH, and recrystallized from cyclohexane to isolate the ligand. This method ensures high purity and reproducibility for subsequent coordination with metal complexes like ruthenium(II) .

Q. How is the purity and structural integrity of synthesized derivatives validated?

Characterization employs a combination of:

- Spectroscopic techniques : IR (to confirm functional groups like -CN and -NH), UV-Vis (to assess electronic transitions), and NMR (¹H/¹³C for substituent identification).

- Elemental analysis : To verify stoichiometry.

- X-ray crystallography : For definitive confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding in the solid state) .

Advanced Research Questions

Q. What experimental approaches are used to study DNA and protein interactions with Ru(II) complexes containing this ligand?

- DNA binding : UV-Vis titration, fluorescence quenching, and viscosity measurements are used to determine binding mode (groove binding vs. intercalation). For example, complex [Ru(η⁶-p-cymene)Cl₂(L1)]·H₂O binds CT-DNA via groove interactions, supported by a hypochromic shift of 25–30% in absorbance .

- HSA binding : Circular dichroism (CD) and isothermal titration calorimetry (ITC) quantify thermodynamic parameters (ΔG, ΔH, ΔS). Associative binding with HSA is confirmed by negative ΔG values (−28.5 kJ/mol) and entropy-driven interactions .

Q. How do structural modifications of the ligand influence antitumor activity?

- Substituent effects : Replacing pyrrolidine with morpholine or 4-methylpiperazine in the ligand alters lipophilicity and steric bulk, impacting cellular uptake. Complexes with morpholine (compound 3) show 2× higher cytotoxicity against MCF-7 cells (IC₅₀ = 4.2 µM) compared to cisplatin (IC₅₀ = 8.9 µM) .

- Mechanistic insights : Flow cytometry reveals apoptosis via subG1 phase arrest, while docking studies (GOLD/MOPAC) correlate activity with covalent binding to DNA (Ru-N7 of deoxyguanosine) .

Q. How can contradictions in cytotoxicity data across cell lines be resolved?

- Cell line specificity : The ligand’s derivatives show no activity against healthy MRC-5 cells but high selectivity for MCF-7 (breast cancer). This discrepancy is attributed to differences in membrane transporters (e.g., overexpression of organic cation transporters in cancer cells) .

- Validation : Cross-validation with 3D tumor spheroid models or in vivo assays can resolve false positives from monolayer cell cultures.

Methodological Considerations

Q. What computational tools support the interpretation of experimental binding data?

- Docking simulations : AutoDock or GOLD software models interactions with DNA dodecamers and HSA domains. For example, complex 4 binds the DNA major groove with a docking score of 58.7 (GOLD) and HSA’s IIa domain with ΔG = −32.1 kJ/mol .

- QM modeling : MOPAC optimizes ligand geometries and predicts charge distribution for covalent binding scenarios .

Q. How are stability and reactivity of the ligand optimized under physiological conditions?

- pH-dependent stability : The ligand’s nitrile group is stable at pH 7.4 but hydrolyzes to carboxylic acid in acidic environments (e.g., lysosomal pH 5.0), which can be monitored via HPLC .

- Serum compatibility : Incubation with fetal bovine serum (FBS) at 37°C for 24 hours confirms no aggregation or precipitation, critical for in vivo applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。